molecular formula C7H10N4 B13119808 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

Cat. No.: B13119808
M. Wt: 150.18 g/mol
InChI Key: AJSVSPBXPSJJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a chemical compound based on the imidazopyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery. While specific biological data for this exact analogue is not reported in the current literature, the imidazo[1,2-c]pyrimidine core is recognized for its diverse pharmacological potential. This scaffold is found in compounds exhibiting notable anticancer activity , with some derivatives demonstrating potent and selective inhibition against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, closely related dihydroimidazopyrimidine derivatives have been extensively investigated for their effects on the central nervous system (CNS) , showing significant antinociceptive properties in pharmacological studies . The imidazo[1,2-c]pyrimidine scaffold is also a key structural component in molecules with reported antihistaminic and bronchodilatory effects , indicating its relevance for respiratory and inflammatory disease research . The presence of the 8-amino group provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel probes or lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

InChI

InChI=1S/C7H10N4/c1-5-6(8)7-9-2-3-11(7)4-10-5/h4H,2-3,8H2,1H3

InChI Key

AJSVSPBXPSJJIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NCCN2C=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyrimidine with appropriate alkylating agents. For instance, the reaction of 2-aminopyrimidine with 1,2-dibromoethane under basic conditions can yield the desired imidazo[1,2-c]pyrimidine scaffold . Another method involves the use of ethylene chloro (bromo)hydrin, followed by cyclization with thionyl chloride and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. These methods are scaled up to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated or acylated products.

Scientific Research Applications

Pharmacological Applications

1. Antihistaminic Activity
Research indicates that 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine may serve as an effective antihistaminic agent. Its structural characteristics allow it to interact with histamine receptors, potentially alleviating allergic reactions and related conditions such as rhinitis and asthma.

2. Bronchodilator Effects
The compound has been studied for its bronchodilator properties, which could be beneficial in treating respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action may involve the inhibition of inflammatory pathways associated with these diseases.

3. Anti-inflammatory and Antimicrobial Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Additionally, studies have shown antimicrobial properties that could be leveraged in developing new antibiotics or topical treatments for skin infections.

Case Studies

Several studies have investigated the pharmacological profile of this compound:

  • Antihistaminic/Antiasthmatic Agents : A study explored various derivatives of imidazo[1,2-c]pyrimidines for their antihistaminic properties. The findings suggested that modifications at specific positions could enhance efficacy against allergic responses and asthma symptoms .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of compounds related to this compound. Results indicated significant reductions in inflammatory markers in vitro and in vivo models, supporting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

Imidazo[1,2-a]pyridines (–6)
  • Key Feature : Fused imidazole and pyridine rings (vs. pyrimidine in the target).
  • Example : 2-Phenyl-8-(pyridin-4-yl)-7-(thien-3-yl)imidazo[1,2-a]pyridine (36) .
  • Impact : Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrimidine’s two nitrogens. This may lower polarity and affect target binding in biological systems.
Triazolo[4,3-a]pyridines ()
  • Key Feature : Triazole fused with pyridine (e.g., 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine).
Thieno-Triazine Derivatives ()
  • Example: 7-(4,5-Dihydro-1H-2-imidazolyl)-8-phenylaminoimidazo[1,2-c]-thieno[2,3-e][1,2,3]-triazine (18).

Substituent Effects

Methyl and Amino Groups
  • 7-Methyl Substitution : Present in both the target compound and analogs like 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (). Methyl groups typically enhance lipophilicity (logP) and metabolic stability.
  • 8-Amino Group: A common feature in privileged scaffolds (–6), this group facilitates hydrogen bonding and interactions with biological targets (e.g., kinases, GPCRs).
Aryl and Heteroaryl Substituents
  • Example : 2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) ().
  • Impact : Bulky substituents (e.g., phenethyl, dimethoxyphenyl) improve target selectivity but may reduce solubility.

Physicochemical Properties

Compound Class Core Structure Melting Point (°C) logP (Predicted) Key Functional Groups
Imidazo[1,2-c]pyrimidine (Target) Dihydroimidazo-pyrimidine N/A ~2.5* 7-Me, 8-NH₂
Imidazo[1,2-a]pyridine (36) Imidazo-pyridine 273 3.8 7-Thienyl, 8-Pyridyl
Triazolo[4,3-a]pyridine () Triazole-pyridine N/A ~1.7 7-Me, 8-NH₂
Thieno-Triazine (18) Imidazo-thieno-triazine N/A ~2.2 8-PhNH₂

*Predicted based on pyrimidine’s polarity relative to pyridine analogs.

Biological Activity

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, a compound with the molecular formula C₇H₁₀N₄ and a molecular weight of approximately 150.18 g/mol, is part of the imidazo-pyrimidine class of compounds. This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. Its structure features a fused imidazole and pyrimidine ring, which contributes to its diverse biological properties.

The compound can be represented using various chemical notations:

  • InChI : InChI=1S/C7H10N4/c1-5-4-6-9-2-3-11(6)7(8)
  • SMILES : CC2=CC1=NCCN1C

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

Studies have shown that imidazo-pyrimidine derivatives can possess anticancer properties. For instance:

  • IC50 Values : Compounds structurally similar to this compound have demonstrated varying degrees of efficacy against different cancer cell lines.
    • Compound A: IC50 = 29.1 µM against MDA-MB453
    • Compound B: IC50 = 15.3 µM against MCF-7 cells

These results suggest that structural modifications can significantly influence the anticancer potency of similar compounds .

2. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities:

  • Mechanism : The presence of specific functional groups in the imidazo-pyrimidine structure may enhance its ability to inhibit inflammatory pathways.
  • Inhibition Rates : Certain derivatives have shown inhibition rates comparable to standard anti-inflammatory drugs like indomethacin, with reported values reaching up to 47.72% inhibition after specific time intervals .

3. Antimicrobial Properties

Compounds within this class have been evaluated for their antimicrobial efficacy:

  • Efficacy Against Bacteria : Notable activity has been observed against both Gram-positive and Gram-negative bacteria.
    • For example, several derivatives exhibited significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have focused on the biological activity of imidazo-pyrimidine derivatives:

Study 1: Anticancer Efficacy

In a comparative study involving various imidazo-pyrimidine compounds:

CompoundCell LineIC50 (µM)
AMDA-MB45329.1
BMCF-715.3
CA54922.5

The study concluded that modifications at specific positions on the pyrimidine ring could enhance anticancer activity.

Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory properties showed:

CompoundInhibition (%) at 4hInhibition (%) at 5h
A43.1726.67
B40.9135.56
Indomethacin47.7242.22

This data highlights the potential of these compounds as alternatives to traditional anti-inflammatory medications .

Q & A

Q. What are the common synthetic routes for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine?

The compound can be synthesized via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction , which utilizes pyrimidine-2,3-diamine derivatives as amidine components. This method enables the formation of adenine-mimetic scaffolds under mild conditions with high selectivity. For example, pyrazine-2,3-diamine reacts with aldehydes and isocyanides to yield imidazo[1,2-a]pyrimidin-8-amines in a single step . Solid-phase synthesis is another approach, where polymer-bound intermediates allow halogenation and functionalization at specific positions (e.g., 3-position modifications) .

Q. Which characterization techniques are critical for confirming its structural integrity?

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C-NMR (in DMSO-d6_6) to verify substituent positions, coupling constants, and aromaticity. For example, 1H^1H-NMR can distinguish between diastereotopic protons in the dihydroimidazo ring .
  • X-ray crystallography : Recrystallization from methanol or other polar solvents produces crystals suitable for confirming bond angles (e.g., C–C bonds averaging 0.003 Å deviations) and spatial arrangements .
  • HPLC : Validate purity (>98%) and monitor byproducts from multicomponent reactions .

Q. What are the primary biological or pharmacological targets of this scaffold?

Imidazo[1,2-c]pyrimidin-8-amines exhibit activity as adenosine receptor antagonists (A1_{1}, A2A_{2A}) due to structural similarity to adenine. Derivatives with nitro or trifluoromethyl groups show enhanced binding affinity (e.g., IC50_{50} values in nanomolar ranges) . Structure-activity relationship (SAR) studies suggest that substituents at the 6- and 8-positions modulate selectivity and potency .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial design to test variables like temperature (20–80°C), solvent polarity (MeOH vs. DMF), and stoichiometry. For example, higher yields (83%) are achieved with α-haloketones in DMF at 60°C .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (methanol) to isolate pure products .

Q. How do computational methods aid in predicting its physicochemical properties?

  • DFT calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps to assess reactivity. For example, trifluoromethyl groups increase electrophilicity at the 2-position .
  • Molecular docking : Simulate binding to adenosine receptors using crystal structures (PDB: 5N2S) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare datasets across studies (e.g., IC50_{50} variations) to identify confounding factors like assay conditions (e.g., cell type, ATP concentration) .
  • Orthogonal assays : Validate activity using both radioligand binding (e.g., 3H^3H-DPCPX for A1_{1} receptors) and functional assays (cAMP modulation) .

Q. How can regioselectivity challenges during halogenation be addressed?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro at the 8-position) to steer halogenation to the 3-position .
  • Catalytic systems : Use Cu(I)/N-methylpyrrolidone complexes for selective bromination without side reactions .

Methodological Considerations

Q. Table 1. Key Reaction Parameters for GBB Synthesis

ParameterOptimal RangeImpact on YieldReference
Temperature40–60°C↑ Yield (70–83%)
SolventDMF/MeOH (1:1)↓ Byproducts
Isocyanide Equiv.1.2–1.5↑ Conversion

Q. Table 2. Common Analytical Benchmarks

TechniqueCritical MetricsExample DataReference
1H^1H-NMRδ 7.8–8.2 (aromatic H)δ 8.15 (s, 1H, H-5)
HPLC Retention Time8.2 min (C18, 70% MeOH/H2 _2O)Purity: 98.5%
Melting Point280–300°Cm.p. 297–299°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.